molecular formula C6H5Cl2NO2S B033625 3,5-Dichlorobenzenesulfonamide CAS No. 19797-32-1

3,5-Dichlorobenzenesulfonamide

Cat. No.: B033625
CAS No.: 19797-32-1
M. Wt: 226.08 g/mol
InChI Key: AHNOVNYOUPQVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Properties

IUPAC Name

3,5-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNOVNYOUPQVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351635
Record name 3,5-Dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19797-32-1
Record name 3,5-Dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19797-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorobenzenesulfonamide
Reactant of Route 4
3,5-Dichlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzenesulfonamide
Reactant of Route 6
3,5-Dichlorobenzenesulfonamide
Customer
Q & A

Q1: What are the key structural features of 3,5-Dichlorobenzenesulfonamide and how do these features influence its crystal structure?

A1: this compound (C6H6Cl2N2O2S) exhibits a specific spatial arrangement of its functional groups. The oxygen atoms of the sulfonamide group are positioned on one side of the benzene ring, while the amino group occupies the opposite side []. This configuration plays a crucial role in dictating the compound's crystal structure. Specifically, intermolecular hydrogen bonding occurs between the amino hydrogen (N—H) of one molecule and the sulfonyl oxygen (O) of an adjacent molecule []. This interaction, along with supporting π–π stacking interactions between the aromatic rings, leads to the formation of a three-dimensional network within the crystal lattice []. Additionally, a short Cl⋯Cl contact further contributes to the stability of the crystal structure [].

Q2: Can you describe a method for synthesizing compounds containing the this compound moiety and its significance in medicinal chemistry?

A2: The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride serves as a crucial starting point for creating a range of compounds incorporating the this compound structure []. This particular sulfonyl chloride acts as a versatile building block, enabling the facile attachment of the this compound group to various molecular scaffolds. This synthetic strategy is particularly valuable in medicinal chemistry, as it allows for the development of radiolabeled tracers, which are essential tools in drug discovery and development, particularly for VLA-4 antagonists [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.